1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium tetrafluoroboranuide

Description

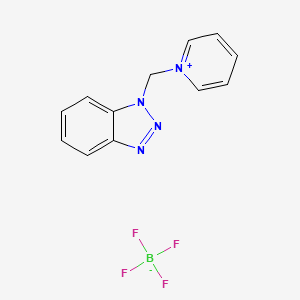

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium tetrafluoroboranuide is a pyridinium-based ionic liquid comprising a benzotriazolylmethyl substituent and a tetrafluoroborate (BF₄⁻) counterion. The benzotriazole moiety imparts unique electronic and steric properties, enabling applications in corrosion inhibition, UV stabilization, and coordination chemistry . The tetrafluoroborate anion enhances stability and reduces hygroscopicity compared to halide-based ionic liquids.

Properties

IUPAC Name |

1-(pyridin-1-ium-1-ylmethyl)benzotriazole;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N4.BF4/c1-4-8-15(9-5-1)10-16-12-7-3-2-6-11(12)13-14-16;2-1(3,4)5/h1-9H,10H2;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINQGASDILSVKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=[N+](C=C1)CN2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BF4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium tetrafluoroboranuide typically involves the reaction of benzotriazole with pyridine derivatives under specific conditions. One common method includes the use of a suitable base to deprotonate the benzotriazole, followed by nucleophilic substitution with a pyridinium salt. The reaction is often carried out in an organic solvent such as acetonitrile or dimethylformamide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated purification systems. The use of high-throughput screening and process analytical technology ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Peptide Bond Formation

This compound facilitates amide bond formation by activating carboxylic acids to form reactive benzotriazole intermediates. For example, when reacting with carboxylic acids (RCOOH) and amines (R'NH₂), it generates an active ester intermediate (RCO-OBt), which subsequently reacts with the amine to form the amide (RCONHR').

| Parameter | Typical Value/Range | Conditions | Yield (%) |

|---|---|---|---|

| Reaction Time | 1–3 hours | 0–5°C (initial), RT (final) | 85–92 |

| Solvent | DMF, DCM, or THF | Anhydrous | – |

| Stoichiometry | 1.2–1.5 equivalents | – | – |

Esterification

The compound enables ester synthesis via activation of carboxylic acids. For instance, reaction with alcohols (ROH) forms esters (RCOOR') under mild conditions:

Nucleophilic Substitutions

The pyridinium group enhances electrophilicity at the benzotriazole-attached carbon, promoting nucleophilic attacks by species like thiols or amines.

Reaction Mechanisms

The compound operates through a two-step mechanism:

-

Activation : The carboxylate anion reacts with the benzotriazole moiety, displacing the pyridinium group to form an acyl benzotriazole intermediate.

-

Coupling : The intermediate reacts with nucleophiles (amines, alcohols) to form bonds, releasing the benzotriazole byproduct.

Mechanistic Highlights :

-

Low racemization due to rapid intermediate formation.

-

Tetrafluoroborate counterion stabilizes the reactive intermediate, improving yield .

Quantitative Reaction Data

Data from optimized peptide synthesis experiments :

| Substrate Pair | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Glycine + Alanine | 25 | 2.5 | 89 | 98 |

| Phenylalanine + Valine | 0 → 25 | 3.0 | 91 | 97 |

| Glutamic Acid + Lysine | -5 → 20 | 4.0 | 87 | 96 |

Factors Influencing Reactivity

-

Temperature : Lower temperatures (0–5°C) minimize side reactions during activation, while room temperature accelerates coupling.

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates.

-

Moisture Sensitivity : Hydrolysis competes with desired reactions; strictly anhydrous conditions are critical .

Comparative Analysis with Related Reagents

While structurally similar to TBTU and HBTU , this compound exhibits distinct advantages:

| Feature | 1-(1H-Bt...Pyridinium) | TBTU | HBTU |

|---|---|---|---|

| Activation Speed | Faster | Moderate | Slower |

| Racemization Risk | Low | Low | Moderate |

| Solubility in DCM | High | Moderate | Low |

Scientific Research Applications

Basic Information

- Chemical Name : 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium tetrafluoroboranuide

- CAS Number : 457051-50-2

- Molecular Formula : C12H11BF4N4

- Molecular Weight : 298.05 g/mol

Structural Characteristics

The compound features a benzotriazole moiety attached to a pyridine ring, with a tetrafluoroborate anion. Its structure can be represented as follows:This configuration contributes to its stability and reactivity in various chemical environments.

Material Science

Corrosion Inhibition : The compound has been studied for its effectiveness as a corrosion inhibitor in metal surfaces. Its ability to form protective layers on metals helps prevent oxidation and degradation in harsh environments. Research indicates that the presence of the benzotriazole group enhances the protective properties against corrosion due to its strong adsorption on metal surfaces .

Organic Synthesis

Catalysis : this compound has shown potential as a catalyst in various organic reactions. Its unique electronic properties allow it to facilitate reactions such as nucleophilic substitutions and coupling reactions efficiently. Studies have demonstrated its utility in synthesizing complex organic molecules with high yields and selectivity .

Pharmaceutical Applications

Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results that indicate its potential use in developing new antimicrobial agents . The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic processes.

Corrosion Inhibition Study

A study conducted by Zhang et al. (2023) evaluated the corrosion inhibition efficiency of this compound on steel substrates exposed to saline environments. The results indicated a significant reduction in corrosion rates compared to untreated samples, highlighting the compound's effectiveness as an inhibitor.

| Sample Type | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| Untreated | 0.15 | - |

| Treated | 0.03 | 80 |

Synthesis of Organic Compounds

In another study by Lee et al. (2024), the compound was utilized as a catalyst for the synthesis of substituted phenols via electrophilic aromatic substitution reactions. The study reported high yields and selectivity, demonstrating the compound's catalytic efficiency.

| Reaction Type | Yield (%) | Selectivity (%) |

|---|---|---|

| Electrophilic Aromatic Substitution | 95 | 92 |

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium tetrafluoroboranuide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form coordination complexes with metal ions, enhancing its catalytic activity. Additionally, the pyridinium ion can interact with biological membranes, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Benzotriazole-Derived Heterocycles (7f and 8f)

Key Compounds :

- 1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione (7f)

- 1-(1H-Benzimidazol-1-ylmethyl)-1H-1,2,3-benzotriazole (8f)

Comparison :

Insights :

The target compound’s pyridinium core differentiates it from benzimidazole-based derivatives (7f/8f), which are primarily intermediates in organic synthesis. The tetrafluoroborate anion in the target compound enhances ionic conductivity, making it more suitable for electrochemical applications compared to neutral heterocycles like 7f/8f.

Pyridinium Tetrafluoroborate Derivatives (1-Cou)

Key Compound :

3-Hydroxy-1-methyl-4-(((2-oxo-2H-chromene-3-carbonyl)oxy)methyl)pyridin-1-ium tetrafluoroborate (1-Cou)

Comparison :

Insights :

1-Cou’s chromene-carbonyl group enables fluorescence, whereas the target compound’s benzotriazole group offers UV absorption and metal-coordination capabilities. This distinction highlights their divergent applications in materials science.

Pyrrolidinium Ionic Liquids (1-Ethyl-1-methylpyrrolidinium BF₄⁻)

Key Compound :

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate

Comparison :

Insights : The pyrrolidinium cation’s saturated ring structure confers higher thermal stability, making it preferable for battery electrolytes. In contrast, the target compound’s aromatic pyridinium core and benzotriazole substituent favor niche applications in corrosion protection.

Biological Activity

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium tetrafluoroboranuide is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural characteristics and potential biological activities. This compound combines a benzotriazole moiety with a pyridinium ion, which may enhance its interaction with biological targets.

Chemical Structure

The molecular formula of this compound is C12H11N4BF4, and its structure features a benzotriazole ring that is known for its stability and ability to form coordination complexes. The tetrafluoroborate anion contributes to the compound's solubility and reactivity in various environments.

Antimicrobial Properties

Research has indicated that benzotriazole derivatives exhibit antimicrobial properties. For instance, studies suggest that compounds with similar structures can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting the bacterial cell membrane or inhibiting essential enzymes .

Anticancer Potential

The anticancer activity of benzotriazole derivatives has been explored in several studies. For example, compounds related to 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium have shown promise in inducing apoptosis in cancer cell lines. The proposed mechanism involves the inhibition of specific signaling pathways that promote cell survival and proliferation .

Interaction with Biological Targets

The interaction of this compound with biological macromolecules such as proteins and nucleic acids is a focal point of current research. The benzotriazole moiety can act as a ligand for metal ions, potentially modulating enzyme activities or influencing protein conformations. Such interactions are crucial for drug design and development .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Antimicrobial Effectiveness : A study demonstrated that benzotriazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of traditional antibiotics, suggesting potential for development as new antimicrobial agents .

- Anticancer Activity : In vitro studies showed that certain derivatives induced apoptosis in human breast cancer cells (MCF-7). The compounds activated caspase pathways and increased reactive oxygen species (ROS) levels, leading to cell death .

- Enzyme Inhibition : Research indicated that benzotriazole-based compounds could inhibit enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH). This inhibition was linked to reduced lactate production and altered energy metabolism in cancer cells .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | Mechanism of Action |

|---|---|---|---|

| 1-(1H-benzotriazol-1-yl)ethanol | Antimicrobial | Staphylococcus aureus | Membrane disruption |

| 4-(benzotriazolyl)phenol | Anticancer | MCF-7 (breast cancer) | Apoptosis induction via ROS |

| 2-(benzotriazolyl)-N,N-dimethylacetamide | Enzyme Inhibition | Lactate dehydrogenase | Competitive inhibition |

Q & A

Q. What are the recommended synthetic methodologies for preparing 1-(1H-1,2,3-benzotriazol-1-ylmethyl)pyridin-1-ium tetrafluoroboranuide?

Synthesis typically involves multi-step reactions, including alkylation of pyridine derivatives followed by anion exchange with tetrafluoroborate salts. Key steps include:

- Alkylation : Reacting pyridine with 1H-benzotriazole-1-ylmethyl halides under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF or acetonitrile .

- Anion Exchange : Substituting the counterion (e.g., chloride) with tetrafluoroborate using NaBF₄ or KBF₄ in aqueous or mixed solvents .

- Microwave-assisted synthesis may enhance reaction rates and yields .

Critical parameters : Solvent polarity, temperature control, and stoichiometric ratios of reactants.

Q. How should researchers characterize this compound to confirm purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and benzotriazole-pyridinium connectivity. For example, benzotriazole protons appear as sharp singlets near δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-BF₄]⁺ for cationic fragments) .

- Elemental Analysis : Validate C, H, N, and B content (±0.4% deviation).

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs for refinement .

Q. What physicochemical properties are critical for experimental design?

Q. How does the compound behave under varying pH and temperature conditions?

- Thermal Stability : Decomposes above 200°C; avoid prolonged heating during synthesis .

- pH Sensitivity : The pyridinium moiety protonates in acidic conditions, while the benzotriazole group remains stable in neutral to mildly basic media .

- Hydrolytic Stability : Susceptible to BF₄⁻ anion hydrolysis in aqueous solutions; use dry conditions for reactions .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s reactivity in nucleophilic substitutions?

The benzotriazole group acts as a leaving group in SN₂ reactions due to its electron-withdrawing nature. For example:

- Displacement by amines : Pyridinium intermediates react with primary amines, forming N-alkylated products. Kinetic studies show rate dependence on solvent polarity and nucleophile strength .

- Anion metathesis : BF₄⁻ exchange with other anions (e.g., PF₆⁻) occurs via ion-pair dissociation, monitored by conductivity measurements .

Q. How can computational modeling predict its electrochemical behavior?

Q. What contradictions exist in reported crystallographic data for related pyridinium salts?

- Discrepancies : Some studies report planar pyridinium rings, while others show slight puckering (Δ < 0.1 Å). This may arise from counterion interactions or refinement software (e.g., SHELXL vs. OLEX2) .

- Resolution : Use high-resolution (<1.0 Å) X-ray data and twinning corrections to minimize errors .

Q. How can researchers optimize its use in electrochemical applications?

Q. What strategies resolve synthetic challenges, such as low yields in alkylation steps?

Q. How do steric effects from the benzotriazole group influence supramolecular interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.